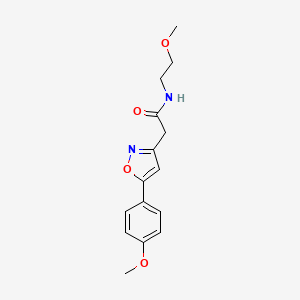

N-(2-methoxyethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives involves multiple steps, including the conversion of aromatic acids to esters, hydrazides, and thiols, followed by reactions with bromoacetamides in the presence of DMF and NaH . Another synthesis route includes the preparation of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety . These methods demonstrate the versatility in synthesizing acetamide derivatives, which can be tailored for specific biological activities.

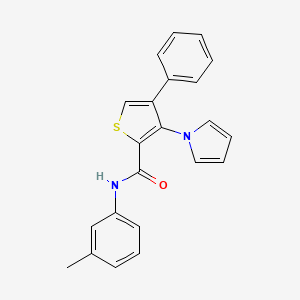

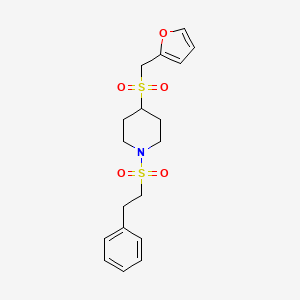

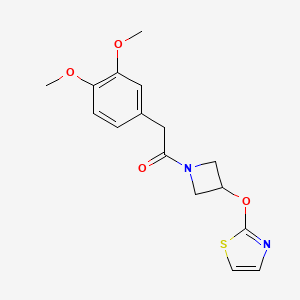

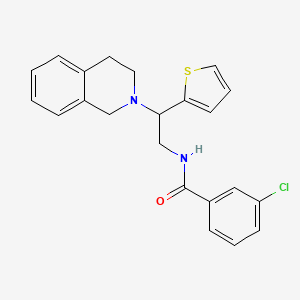

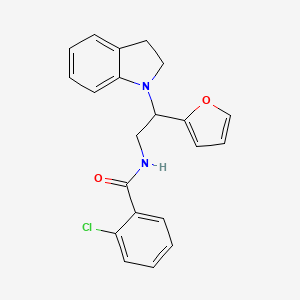

Molecular Structure Analysis

The molecular structures of acetamide derivatives are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry . The crystal structures of some derivatives reveal planar hydrophilic and hydrophobic areas, which are important for their biological activities . The geometries of these molecules can influence their interactions with biological targets, affecting their efficacy and selectivity.

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions during their synthesis, including esterification, amidation, and thiolation . These reactions are crucial for introducing functional groups that confer specific properties to the molecules, such as increased potency or selectivity for certain biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the presence of methoxy groups can affect the lipophilicity of the molecules, which in turn can influence their absorption and distribution in the body .

Applications De Recherche Scientifique

Antitumor Activity

A study by R. Wu et al. (2009) introduced a novel synthesized compound, closely related to the query compound, which exhibited potent antitumor activity against various cancer cells in vitro. This compound, identified as XN05, demonstrated its antitumor activity by disrupting microtubule assembly, causing cell cycle arrest, and consequently inducing apoptosis in BEL-7402 cells. Such findings highlight the potential therapeutic application of related compounds in cancer treatment.

Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, as detailed by S. Coleman et al. (2000), provides insights into the biotransformation of chemicals closely related to the query compound. These herbicides, which include structural motifs similar to the query compound, undergo metabolic processes that could inform the metabolism of similar acetamide derivatives, potentially contributing to the development of safer agricultural chemicals.

Synthetic Methodologies

The development of new synthetic methodologies for compounds with acetamide structures is crucial for advancing research in various fields, including pharmaceuticals and materials science. For instance, the work by A. Yıldırım and M. Cetin (2008) on the synthesis and evaluation of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors showcases the application of similar compounds in corrosion science. This research not only contributes to the understanding of acetamide derivatives in protecting materials but also opens avenues for exploring these compounds in other applications.

Antioxidant and Anti-inflammatory Activities

The exploration of novel N-substituted benzimidazoles, as reported by S. Chaudhari et al. (2020), highlights the potential of acetamide derivatives in developing new therapeutic agents with significant antibacterial activity against resistant strains. This line of research underscores the versatility of acetamide derivatives in medicinal chemistry, particularly in addressing antibiotic resistance.

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-19-8-7-16-15(18)10-12-9-14(21-17-12)11-3-5-13(20-2)6-4-11/h3-6,9H,7-8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZJSRWBNITWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)